REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=O)[C:3]1=O.[C:10]([O-])(=O)[CH3:11].[NH4+:14].C(=O)C.[Cl-].[Na+].[NH3:20]>CS(C)=O>[CH3:11][C:10]1[NH:20][C:4]2[CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[C:3]=2[N:14]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)=O)=O
|
Name
|
|
Quantity
|
183.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
760 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
27.94 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is dropped to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated for 20 minutes to 40° C., 20 minutes to 60° C. and 40 minutes to 80° C
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Type
|
FILTRATION
|
Details
|
The crystalls are filtrated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(N1)CCCC2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |